2-Amino-4,8-naphthalenedisulfonic acid
CAS No.: 131-27-1
Cat. No.: VC21022177
Molecular Formula: C10H9NO6S2
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131-27-1 |
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Molecular Formula | C10H9NO6S2 |
Molecular Weight | 303.3 g/mol |
IUPAC Name | 3-aminonaphthalene-1,5-disulfonic acid |
Standard InChI | InChI=1S/C10H9NO6S2/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
Standard InChI Key | MTJGVAJYTOXFJH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O |
Canonical SMILES | C1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structure
2-Amino-4,8-naphthalenedisulfonic acid is an aromatic organic compound characterized by its naphthalene ring structure with strategic functional group positioning. Its chemical identity is defined by several key parameters as shown in Table 1.
Table 1: Chemical Identity Parameters of 2-Amino-4,8-naphthalenedisulfonic acid
Parameter | Information |
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Chemical Name | 2-Amino-4,8-naphthalenedisulfonic acid |
CAS Registry Number | 131-27-1 |
Molecular Formula | C10H9NO6S2 |
Molecular Weight | 303.31 g/mol |
IUPAC Name | 3-aminonaphthalene-1,5-disulfonic acid |
Common Synonyms | C acid, Cassella acid, Amino C acid, acidiv, kyselinac |
InChI | InChI=1S/C10H9NO6S2/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
SMILES | C1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O |
The molecular structure features a naphthalene backbone with an amino group (-NH2) at position 2 and sulfonic acid groups (-SO3H) at positions 4 and 8. This particular arrangement of functional groups gives the compound its unique chemical reactivity and applications in dye synthesis .
Physical Properties
Understanding the physical properties of 2-Amino-4,8-naphthalenedisulfonic acid is essential for its handling, storage, and industrial applications. Table 2 summarizes the key physical characteristics of this compound.
Table 2: Physical Properties of 2-Amino-4,8-naphthalenedisulfonic acid
Property | Value | Note |
---|---|---|
Physical Appearance | Dry powder | - |
Boiling Point | 205.8°C | Rough estimate |
Density | 1.6329 g/cm³ | Rough estimate |
Refractive Index | 1.7330 | Estimate |
Recommended Storage Temperature | 2-8°C or 20°C | Varies by supplier |
pKa | -1.16±0.40 | Predicted value |
The compound is typically stored at controlled temperatures between 2-8°C according to some sources, while others recommend storage at 20°C . The estimated physical properties such as boiling point and density provide valuable information for handling and processing this chemical in industrial settings. The negative pKa value indicates that the sulfonic acid groups are strongly acidic, which influences its solubility and reactivity patterns .
Synthesis and Production Methods
The industrial production of 2-Amino-4,8-naphthalenedisulfonic acid typically involves several chemical transformations starting from naphthalene. While complete detailed synthesis information is limited in the provided search results, the general synthetic pathway can be outlined as follows:
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Initial Sulfonation: Naphthalene undergoes sulfonation with fuming sulfuric acid to form various naphthylsulfonic acids.
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Controlled Sulfonation: The reaction conditions are carefully controlled to direct sulfonation at the desired 4 and 8 positions of the naphthalene ring.
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Amination: An amino group is introduced at position 2 of the naphthalene structure, often through nitration followed by reduction.
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Purification: The final compound is isolated and purified through crystallization, filtration, and washing procedures.
The specific reaction conditions, including temperature, pressure, and catalyst systems, are often proprietary information held by manufacturers. Production methods may vary between different manufacturers, resulting in products with varying degrees of purity depending on the intended application.
Applications and Industrial Uses
2-Amino-4,8-naphthalenedisulfonic acid has found numerous applications across various industries, primarily due to its role as a key intermediate in the production of dyes and pigments.
Textile Industry Applications
The compound serves as a critical intermediate in the synthesis of azo dyes, which are extensively used in textile dyeing processes. Its structure allows for the development of dyes with excellent colorfastness properties, making it particularly valuable for cotton fabric dyeing. The dyes produced using this intermediate create strong, durable colors that resist fading from washing, sunlight exposure, and general wear .
Other Industrial Applications
Beyond textiles, 2-Amino-4,8-naphthalenedisulfonic acid finds applications in:
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Paper Industry: Used in the production of colorants for paper products.
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Plastics Industry: Serves as a precursor for pigments used in plastic coloration.
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Specialty Chemicals: Functions as a building block for various specialty chemicals beyond just dyes and pigments.
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Research Applications: Utilized in laboratory settings for research and development of new dye technologies and colorants .
The versatility of this compound stems from the reactivity of both its amino group and sulfonic acid groups, which can participate in various coupling reactions to produce a wide range of colored compounds with diverse properties .
Market Analysis and Trends
The global market for 2-Amino-4,8-naphthalenedisulfonic acid is experiencing significant growth, driven by several key factors in the chemical and textile industries.
Market Growth Projections
According to market research, the 2-Amino-4,8-naphthalenedisulfonic acid market is expected to grow at a Compound Annual Growth Rate (CAGR) of 8.9% during the forecast period (2025-2032). This robust growth rate indicates strong industrial demand and expanding applications for this chemical intermediate .
Key Market Drivers
Several factors are contributing to the growing demand for 2-Amino-4,8-naphthalenedisulfonic acid:
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Expanding Textile Industry: Increasing textile production, particularly in developing economies, is driving demand for dye intermediates.
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Technological Advancements: Innovations in dyeing technologies are creating new applications for this compound.
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Sustainability Initiatives: The push for more environmentally friendly products is leading manufacturers to develop newer, less toxic formulations that may incorporate this compound.
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Specialty Chemicals Focus: Growing interest in high-value specialty chemicals with diverse applications is benefiting intermediates like 2-Amino-4,8-naphthalenedisulfonic acid .
Market Challenges
Despite positive growth projections, the market faces challenges such as:
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Environmental Regulations: Increasingly stringent regulations regarding chemical manufacturing and waste disposal.
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Alternative Technologies: Development of alternative dyeing technologies that may reduce reliance on traditional dye intermediates.
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Raw Material Price Fluctuations: Variations in the cost of naphthalene and other starting materials can impact production economics .
Classification System | Hazard Category |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H317 - May cause an allergic skin reaction | |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation | |
Risk Statements (EU) | R36/38, R43 |
The compound is primarily classified as an irritant, with potential for skin sensitization and eye irritation .
Toxicological Information
Manufacturer | Package Size | Price (USD) | Updated |
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Biosynth Carbosynth | 100g | $60 | 2021-12-16 |
Biosynth Carbosynth | 250g | $100 | 2021-12-16 |
Biosynth Carbosynth | 500g | $180 | 2021-12-16 |
Pricing varies based on quantity, purity, and supplier. For industrial quantities, prices are typically negotiated directly with manufacturers or distributors .
Research and Development Perspectives
Ongoing research involving 2-Amino-4,8-naphthalenedisulfonic acid focuses on several areas that could expand its applications and improve production methods:
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Sustainable Production Methods: Developing more environmentally friendly synthesis routes with reduced waste generation and energy consumption.
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Novel Dye Applications: Exploring new dye structures that can provide enhanced properties such as better light fastness, wash fastness, and reduced environmental impact.
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Structure-Property Relationships: Investigating how modifications to the base structure affect the properties of resulting dyes and pigments.
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Green Chemistry Approaches: Finding alternatives to traditional harsh reaction conditions while maintaining product quality and yield .
Research efforts also include exploring potential applications beyond traditional dyestuff manufacturing, possibly in areas such as chemical sensors, pharmaceutical intermediates, or advanced materials development.
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